molecular formula C25H38N2O2S B12496721 2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine

2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine

Cat. No.: B12496721
M. Wt: 430.6 g/mol
InChI Key: RZIKMJDPEDPWSV-UHFFFAOYSA-N
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Description

2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine is a complex organic compound characterized by the presence of both amino and sulfanyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amination: Introduction of the amino group to the aromatic ring.

    Thioether Formation: Introduction of the sulfanyl group to the aromatic ring.

    Coupling Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated, nitrated derivatives.

Scientific Research Applications

2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid.
  • **2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; methylamine.

Uniqueness

2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H38N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

N-ethylethanamine;2-(2,3,4-trimethylanilino)-3-(2,3,4-trimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C21H27NO2S.C4H11N/c1-12-7-9-18(16(5)14(12)3)22-19(21(23)24)11-25-20-10-8-13(2)15(4)17(20)6;1-3-5-4-2/h7-10,19,22H,11H2,1-6H3,(H,23,24);5H,3-4H2,1-2H3

InChI Key

RZIKMJDPEDPWSV-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CC1=C(C(=C(C=C1)NC(CSC2=C(C(=C(C=C2)C)C)C)C(=O)O)C)C

Origin of Product

United States

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